molecular formula C12H7BrF3NO B1437612 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine CAS No. 1086376-15-9

2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B1437612
CAS No.: 1086376-15-9
M. Wt: 318.09 g/mol
InChI Key: NXNINSYTRHJREQ-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine (CAS 1086376-15-9) is a high-value chemical intermediate with significant potential in the development of advanced agrochemicals and pharmaceuticals. This compound, with the molecular formula C₁₂H₇BrF₃NO and a molecular weight of 318.09, combines a pyridine ring with two highly functional groups: a 4-bromophenoxy group and a 6-trifluoromethyl group . The incorporation of the trifluoromethylpyridine (TFMP) scaffold is a well-established strategy in discovery chemistry. Derivatives of TFMP are featured in more than 20 launched agrochemicals and several approved pharmaceutical and veterinary products . The trifluoromethyl group is a strong electron-withdrawing moiety that profoundly influences a molecule's biological activity by modulating its lipophilicity, metabolic stability, and biomolecular affinity . The bromine atom on the phenoxy ring serves as a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing researchers to efficiently create diverse compound libraries for structure-activity relationship (SAR) studies . This compound is offered with a purity of ≥97% and should be stored sealed in a dry environment at 2-8°C . This product is designated For Research Use Only and is intended for laboratory research and further manufacturing applications. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-bromophenoxy)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF3NO/c13-8-4-6-9(7-5-8)18-11-3-1-2-10(17-11)12(14,15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNINSYTRHJREQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701231102
Record name Pyridine, 2-(4-bromophenoxy)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086376-15-9
Record name Pyridine, 2-(4-bromophenoxy)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086376-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(4-bromophenoxy)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701231102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine typically involves the nucleophilic aromatic substitution (S_NAr) of a halogenated pyridine derivative by 4-bromophenol or its equivalent. The trifluoromethyl group is either introduced prior to the substitution or is already present on the pyridine ring as a substituent.

  • Key Reactants:

    • 4-Bromophenol (nucleophile)
    • 6-(Trifluoromethyl)pyridine derivatives (electrophile)
  • Reaction Type: Nucleophilic aromatic substitution on the pyridine ring, facilitated by the electron-withdrawing trifluoromethyl group enhancing the electrophilicity of the pyridine.

  • Typical Conditions:

    • Base such as potassium carbonate or other mild bases to deprotonate the phenol.
    • Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Elevated temperatures (often 80–140 °C) to promote substitution.
    • Inert atmosphere (nitrogen or argon) to prevent oxidation or side reactions.

Palladium-Catalyzed Coupling Approaches

An alternative and widely used method involves palladium-catalyzed cross-coupling reactions, such as the Buchwald–Hartwig amination or Ullmann-type etherification, to form the aryl-oxygen bond between the bromophenol and the pyridine ring.

  • Catalysts:

    • Palladium complexes such as PdCl2(PPh3)2 or Pd(PPh3)4.
    • Copper catalysts can also be used in some protocols.
  • Reagents and Conditions:

    • Ligands like triphenylphosphine to stabilize the palladium catalyst.
    • Bases such as potassium carbonate or sodium tert-butoxide.
    • Solvents including 1,4-dioxane, toluene, or DMF.
    • Microwave irradiation can be employed to accelerate the reaction.
    • Reaction temperatures typically range from 100 °C to 140 °C.
    • Inert atmosphere (nitrogen or argon) to avoid catalyst degradation.
  • Example from Literature:

Step Reactants & Catalysts Solvent Temperature Time Yield (%) Notes
Formation of 2-tributylstannanyl-4-trifluoromethyl-pyridine 2-bromo-4-(trifluoromethyl)pyridine, bis(tributyl)tin, PdCl2(PPh3)2 1,4-dioxane 140 °C (microwave) 3 h 36 Microwave irradiation, inert atmosphere
Coupling with 4-bromophenol 2-bromo-4-(trifluoromethyl)pyridine, 4-bromophenol, Pd(PPh3)4, CuI, LiCl THF 100 °C (microwave) 1 h Not specified Microwave-assisted, inert atmosphere

This method allows for selective functionalization and often results in higher yields and purities compared to classical S_NAr methods.

Stepwise Preparation via Organolithium Intermediates

Another approach involves lithiation of halogenated pyridine derivatives followed by reaction with electrophilic reagents to introduce the trifluoromethyl and phenoxy substituents.

  • Procedure:

    • Cooling a solution of halogenated pyridine in anhydrous ether or toluene to very low temperatures (< -70 °C to -100 °C).
    • Slow addition of n-butyllithium to generate the organolithium intermediate.
    • Addition of electrophiles such as triisopropylborate or 4-bromophenol derivatives.
    • Subsequent work-up and purification steps.
  • Advantages:

    • High regioselectivity.
    • Control over substitution pattern.
  • Limitations:

    • Requires strict temperature control.
    • Sensitive to moisture and air.

Reaction Optimization and Analytical Data

Reaction conditions such as feed ratios, catalyst loading, temperature, and reaction time significantly influence the yield and purity of the product. For example, in related bromophenoxy propionic acid syntheses, yields up to 90% with purities above 97.5% have been reported using molecular sieve-supported copper chloride catalysts under controlled pressure and temperature.

Summary Table of Preparation Methods

Methodology Key Reagents Catalyst Solvent Temperature Time Yield Notes
Nucleophilic Aromatic Substitution (S_NAr) 4-Bromophenol, 6-(trifluoromethyl)pyridine derivative, K2CO3 None or base only DMF, THF 80–140 °C Several hours Moderate to good Simple, scalable
Palladium-Catalyzed Coupling 2-Bromo-4-(trifluoromethyl)pyridine, 4-bromophenol PdCl2(PPh3)2, Pd(PPh3)4, CuI 1,4-Dioxane, THF 100–140 °C (microwave possible) 1–3 h 36–72% (varies) High selectivity, microwave acceleration
Organolithium Intermediate Route Halogenated pyridine, n-BuLi, electrophile None Ether, Toluene -100 to 0 °C Hours Variable Requires low temperature, air/moisture sensitive

Research Findings and Notes

  • The presence of the trifluoromethyl group at the 6-position increases the electrophilicity of the pyridine ring, facilitating nucleophilic substitution.
  • Microwave-assisted palladium-catalyzed coupling improves reaction rates and yields.
  • Use of molecular sieve-supported copper chloride catalysts has been effective in related bromophenoxy compound syntheses, suggesting potential for similar catalytic systems.
  • Reaction monitoring by HPLC ensures high purity and completion of substitution reactions.
  • The choice of solvent and base is critical to avoid side reactions and degradation of sensitive functional groups.
  • Industrial scale-up may involve continuous flow reactors to optimize reaction control and throughput.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: Substitution reactions can occur at the bromo or trifluoromethyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the trifluoromethyl group or other functional groups.

  • Substitution Products: Derivatives with different substituents at the bromo or trifluoromethyl positions.

Scientific Research Applications

Agrochemical Applications

The compound has shown significant potential in agricultural applications, particularly as an active ingredient in herbicides and fungicides. Its structure allows for effective interaction with target enzymes in pests, leading to enhanced efficacy compared to traditional compounds.

  • Case Study: Herbicidal Activity
    Research indicates that derivatives of trifluoromethylpyridine exhibit superior herbicidal activity against various weed species. For instance, a study demonstrated that 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine showed effective inhibition of weed growth, outperforming conventional herbicides in both efficacy and selectivity .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a crucial intermediate for synthesizing bioactive compounds. Its unique properties enable it to act on various biological targets, particularly in drug development for treating diseases such as cancer and bacterial infections.

  • Case Study: Anticancer Activity
    Studies have reported that compounds derived from trifluoromethylpyridines exhibit significant cytotoxic effects on cancer cell lines. For example, a derivative was tested against triple-negative breast cancer cells, showing promising results with IC50 values lower than standard chemotherapeutics . This suggests that modifications to the pyridine structure can enhance the anticancer properties of related compounds.

The biological activities associated with this compound include enzyme inhibition and antimicrobial effects. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which is critical for interacting with specific molecular targets.

  • Table 1: Summary of Biological Activities
Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialHigher fungicidal activity
CytotoxicitySignificant efficacy (IC50 values)
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Mechanism of Action

The mechanism by which 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine C₁₂H₆BrClF₃NO 352.54 Additional Cl at position 3
Imidazo[1,2-a]pyridine,2-(4-bromophenyl)-6-(trifluoromethyl) C₁₄H₈BrF₃N₂ 341.13 Fused imidazole ring
2'-((4-Bromo-3-fluorophenoxy)methyl)-2-butyl-5-(trifluoromethyl)-4,4'-bipyridine C₂₆H₂₄BrF₄N₂O ~550.30 Bipyridine core, butyl chain, bromo-fluorophenoxy
2-(Ethylsulfonyl)-6-methyl-4-(trifluoromethyl)pyridine C₉H₁₀F₃NO₂S 254.10 Ethylsulfonyl group, methyl at position 6
5-(Bromomethyl)-2-(trifluoromethyl)pyridine C₇H₅BrF₃N 240.02 Bromomethyl substituent

Key Observations :

  • Chlorine Addition: The addition of chlorine in 2-(4-Bromophenoxy)-3-chloro-5-(trifluoromethyl)pyridine increases molecular weight (352.54 vs. 318.10) and may enhance electrophilicity, favoring nucleophilic substitution reactions .
  • Bipyridine Systems : Bipyridine derivatives (e.g., ) offer extended conjugation, useful in catalysis or optoelectronic materials. The butyl chain enhances lipophilicity, impacting solubility.
  • Sulfonyl Groups: The ethylsulfonyl group in 2-(Ethylsulfonyl)-6-methyl-4-(trifluoromethyl)pyridine introduces strong electron-withdrawing effects, increasing reactivity in substitution reactions compared to phenoxy groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Density (g/cm³) Stability Notes
2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine Not reported Not reported Stable under standard conditions
2-(Ethylsulfonyl)-6-methyl-4-(trifluoromethyl)pyridine Not reported 1.647 (predicted) Stable under slightly basic conditions
5-(Bromomethyl)-2-(trifluoromethyl)pyridine 218.4 (predicted) 1.647 Sensitive to hydrolysis due to bromomethyl

Key Observations :

  • Stability : Sulfonyl-containing analogs (e.g., ) demonstrate stability under basic conditions, whereas bromomethyl derivatives (e.g., ) may hydrolyze readily.
  • Density : Higher density in bromomethyl/sulfonyl analogs correlates with increased molecular weight and halogen content.

Key Observations :

  • Material Science : Bipyridine systems (e.g., ) are explored in catalysis due to their rigid, conjugated structures.

Biological Activity

2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine (CAS No. 1086376-15-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, influencing pathways related to inflammation, bacterial inhibition, and possibly cancer treatment. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration and biological interaction.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, modifications in the pyridine ring have been shown to enhance the antibacterial activity against pathogens such as Clostridium difficile. In one study, derivatives with a bromophenyl group demonstrated IC50 values ranging from 0.10 to 0.24 μM against FabK enzymes, suggesting potent antibacterial effects .

Anti-inflammatory Effects

Pyridine derivatives are known for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit key inflammatory mediators, potentially making them suitable candidates for treating inflammatory diseases .

Data Summary

Activity Type IC50 Value (μM) MIC (μg/mL) Reference
Antibacterial0.10 - 0.241.56 - 3.12
Anti-inflammatoryNot specifiedNot specified

Case Study 1: Antibacterial Efficacy

In a comparative study of various pyridine derivatives, this compound was evaluated alongside other compounds for its effectiveness against C. difficile. The results indicated that this compound exhibited comparable efficacy to established antibiotics, highlighting its potential as a therapeutic agent .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on the anti-inflammatory properties of similar pyridine compounds. The findings suggested that these compounds could inhibit the expression of pro-inflammatory cytokines in vitro, supporting their use in managing inflammatory conditions .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) to introduce the 4-bromophenoxy group into a pre-functionalized pyridine ring. For example:

Precursor Preparation : Start with 2-chloro-6-(trifluoromethyl)pyridine. React with 4-bromophenol under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF, DMSO) at 80–120°C for 12–24 hours .

Catalytic Optimization : Nickel or palladium catalysts (e.g., NiCl₂(dppe)) may enhance reaction efficiency in coupling reactions, as demonstrated in related pyridine derivatives .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Expect aromatic proton signals in δ 7.5–8.5 ppm. The trifluoromethyl group causes deshielding (~δ 8.0–8.2 ppm for adjacent protons).
    • ¹³C NMR : The CF₃ group appears as a quartet (~120–125 ppm, J ≈ 35–40 Hz). The bromophenoxy carbons resonate at δ 115–160 ppm .
  • HRMS : Exact mass should match [M+H]⁺ (C₁₂H₈BrF₃NO⁺: calc. 330.9732).
  • XRD : Single-crystal analysis confirms regiochemistry and dihedral angles between pyridine and phenoxy groups .

Advanced: How can researchers address regioselectivity challenges when introducing substituents to the pyridine ring?

Methodological Answer:
Regioselectivity is influenced by:

  • Directing Groups : The trifluoromethyl group at C6 is electron-withdrawing, directing electrophilic substitution to C4. Use protecting groups (e.g., Boc) to block undesired positions during functionalization .
  • Metal-Mediated Coupling : Suzuki-Miyaura coupling with Pd(PPh₃)₄ at C2 or C4 positions requires precise stoichiometry (1.2 eq boronic acid) and degassed solvents (toluene/ethanol) .
  • Computational Modeling : DFT calculations (e.g., Gaussian09) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

Advanced: How to resolve contradictions in spectroscopic data, such as unexpected splitting in ¹⁹F NMR?

Methodological Answer:

  • Dynamic Effects : Variable-temperature ¹⁹F NMR (e.g., −40°C to 25°C) can reveal rotational barriers in the trifluoromethyl group. Splitting may arise from hindered rotation or crystal packing effects .
  • 2D NMR : NOESY or HSQC correlations clarify spatial proximity between CF₃ and adjacent protons, ruling out structural isomers .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, a dihedral angle >30° between pyridine and phenoxy planes indicates limited conjugation .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Methodological Answer:

  • Enzyme Inhibition : The trifluoromethyl group enhances lipophilicity, making it a candidate for targeting hydrophobic enzyme pockets. In LOXL2 inhibition studies, similar derivatives showed IC₅₀ values <100 nM in fibrosis models .
  • SAR Studies : Use the bromophenoxy group as a handle for derivatization (e.g., cross-coupling to introduce biotin tags for target identification) .
  • In Vivo Models : Oral bioavailability studies in mice (e.g., 10 mg/kg dose) assess pharmacokinetic properties like t₁/₂ and Cmax .

Advanced: How to optimize reaction yields when scaling up synthesis, and what are common byproducts?

Methodological Answer:

  • Byproduct Identification : Common impurities include:
    • Di-substituted Products : From over-reaction (e.g., bis-phenoxy derivatives). Monitor via LC-MS and adjust stoichiometry (limit 1.1 eq nucleophile).
    • Dehalogenation : Bromine loss under high temperatures. Use lower temps (80°C) and inert atmospheres .
  • Scale-Up Tips :
    • Flow Chemistry : Continuous reactors improve heat dissipation and reduce side reactions.
    • Workup Optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted phenol.

Basic: What stability considerations are critical for storing and handling this compound?

Methodological Answer:

  • Light Sensitivity : The bromophenoxy group is prone to photodegradation. Store in amber vials at −20°C under nitrogen .
  • Hydrolysis Risk : The trifluoromethyl group is stable, but the ether linkage may hydrolyze under strong acids/bases. Avoid aqueous pH <2 or >12 during experiments .
  • Thermal Analysis : TGA/DSC (heating rate 10°C/min) shows decomposition onset at ~200°C. Do not expose to temps >150°C .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies targeting fibrosis?

Methodological Answer:

  • Core Modifications :
    • Replace bromine with electron-withdrawing groups (e.g., NO₂) to enhance electrophilicity for covalent binding .
    • Introduce polar substituents (e.g., NH₂) at C4 to improve solubility.
  • Assay Design :
    • LOXL2 Inhibition : Use a fluorescent assay (Amplex Red) to measure H₂O₂ production from lysine oxidation .
    • Selectivity Screening : Test against related enzymes (e.g., LOX, MAO-A/B) at 1 µM to confirm specificity.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenoxy)-6-(trifluoromethyl)pyridine

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